LCL521 dihydrochloride

Acid Ceramidase Lysosomal Targeting Prodrug

LCL521 dihydrochloride is a lysosomotropic prodrug of B13 designed for targeted lysosomal acid ceramidase (ACDase) inhibition. Unlike parent B13 or non-targeted inhibitors (e.g., LCL204), LCL521 achieves 80% cellular sphingosine reduction within 1 hour and activates cathepsins B/D for LMP studies. Validated in vivo for MDSC depletion and combination therapy (PDT, radiation, Tamoxifen). Procure this distinct tool for sphingolipid metabolism and cancer cell death research.

Molecular Formula C31H54Cl2N4O7
Molecular Weight 665.7 g/mol
Cat. No. B10814846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCL521 dihydrochloride
Molecular FormulaC31H54Cl2N4O7
Molecular Weight665.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl
InChIInChI=1S/C31H52N4O7.2ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40;;/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36);2*1H/t27-,31-;;/m1../s1
InChIKeyRGUSRMLMLNVDSF-QJCVVZHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCL521 Dihydrochloride Supplier Guide | Lysosomotropic Acid Ceramidase Inhibitor for Cancer Research


LCL521 dihydrochloride (1,3-DMG-B13 dihydrochloride, CAS 1226759-47-2) is a lysosomotropic prodrug inhibitor of acid ceramidase (ACDase) [1]. Designed as the N,N-dimethylglycine (DMG) diester of B13, it leverages lysosomal targeting to enhance the delivery and potency of the active ACDase inhibitor B13 . This compound is employed in sphingolipid metabolism research, particularly in studies of ceramide-mediated apoptosis, lysosomal function, and cancer cell biology .

Why LCL521 Dihydrochloride Cannot Be Substituted with Generic Acid Ceramidase Inhibitors


LCL521 dihydrochloride is not a standard small-molecule ACDase inhibitor; it is a lysosomotropic prodrug engineered for compartmental targeting [1]. The parent compound B13, while a potent and selective ACDase inhibitor in vitro, shows limited cellular efficacy due to poor lysosomal access [1]. Substituting LCL521 with B13 or other non-targeted ACDase inhibitors (e.g., LCL204) results in significantly lower cellular potency and introduces distinct off-target effects, such as lysosomal destabilization [2]. The quantitative evidence below underscores the necessity of using LCL521 specifically to achieve effective lysosomal ACDase inhibition and the associated downstream effects on sphingolipid metabolism.

Quantitative Evidence for LCL521 Dihydrochloride Differentiation vs. B13 and Other ACDase Inhibitors


LCL521 vs. B13: Lysosomal Targeting Drives >5-Fold Higher Cellular ACDase Inhibition Potency

The prodrug design of LCL521 directly addresses the poor cellular activity of its parent compound, B13. LCL521 enables targeted delivery of the active inhibitor to the lysosome, dramatically increasing its potency in cells . In MCF7 breast cancer cells, a 1-hour treatment with 1 μM LCL521 inhibited cellular ACDase activity by 70%, whereas a 10-fold higher concentration of B13 (10 μM) achieved only 12% inhibition under the same conditions . This demonstrates that LCL521 is over 5 times more potent in a cellular context.

Acid Ceramidase Lysosomal Targeting Prodrug

LCL521 vs. B13: Only LCL521 Significantly Reduces Cellular Sphingosine Levels

Functional inhibition of ACDase is evidenced by a reduction in its product, sphingosine (Sph). In MCF7 cells, 1 μM LCL521 caused an 80% drop in cellular Sph levels after 1 hour, confirming effective blockade of ceramide hydrolysis . In contrast, treatment with 10 μM B13 resulted in no detectable change in Sph levels under the same conditions . This confirms that the enhanced potency of LCL521 translates into a profound effect on a key sphingolipid metabolite that is not achieved by B13.

Sphingolipid Metabolism Sphingosine Ceramide

LCL521 Demonstrates Dose-Dependent, Bimodal Mechanism: ACDase Inhibition and DES-1 Targeting

LCL521 exhibits a complex, dose-dependent pharmacological profile that differentiates it from simpler inhibitors. At a low dose (1 μM), it acts as a potent inhibitor of cellular ACDase, though the effect is transient [1]. A higher dose (10 μM) not only causes a profound decrease in sphingosine and increase in ceramide but also affects the processing and regeneration of the ACDase protein and inhibits dihydroceramide desaturase (DES-1) [1]. This dual action is not a property of B13 or other reported ACDase inhibitors like LCL204.

Dihydroceramide Desaturase DES-1 Dose-Response

LCL521 Suppresses MDSC Accumulation In Vivo, a Property Not Shared by All ACDase Inhibitors

Myeloid-derived suppressor cells (MDSCs) are key drivers of tumor immune evasion. In a tumor-bearing mouse model, treatment with LCL521 significantly decreased MDSC accumulation in vivo [1]. This effect is linked to LCL521's ability to target lysosomes and increase total cellular C16 ceramide levels, triggering a non-apoptotic, non-necroptotic cell death pathway in MDSC-like cells [1]. This specific immunomodulatory effect has not been demonstrated for B13 or other simple ACDase inhibitors like LCL204, which instead cause undesirable lysosomal destabilization [2].

MDSC Immunotherapy In Vivo

Research Applications of LCL521 Dihydrochloride in Cancer and Sphingolipid Biology


Investigating the Ceramide-Sphingosine-1-Phosphate (Cer-Sph-S1P) Rheostat in Cancer Cells

LCL521 is ideal for studies examining the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Its potent and rapid reduction of cellular Sph levels (80% decrease within 1 hour) makes it a superior tool compared to B13 for acutely modulating this pathway and studying downstream effects on cell proliferation and death.

Mechanistic Studies of Lysosomal Cell Death and Autophagy

Given its lysosomotropic nature and demonstrated ability to activate lysosomal cathepsins B and D, LCL521 is a powerful tool for dissecting mechanisms of lysosomal membrane permeabilization (LMP) and autophagy disruption [1]. Its induction of a non-apoptotic, non-necroptotic cell death in MDSCs provides a specific model for studying alternative cell death pathways [1].

In Vivo Modulation of Myeloid-Derived Suppressor Cells (MDSCs) in Immuno-Oncology Models

For researchers aiming to reverse tumor-mediated immunosuppression, LCL521 is a validated in vivo agent for depleting MDSCs [1]. Its use as an adjuvant in combination with therapies like photodynamic therapy (PDT) has shown marked tumor growth retardation in preclinical models [2], highlighting its utility in combination therapy studies.

Combination Therapy Research with Radiation or Chemotherapy

LCL521 has demonstrated synergistic effects in combination with ionizing radiation and Tamoxifen [3]. This makes it a valuable compound for screening and validation studies aiming to identify novel combination regimens that enhance the efficacy of standard-of-care cancer treatments through ACDase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCL521 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.